2-Methyl-6-nitroquinolin-4-ol
Overview
Description
2-Methyl-6-nitroquinolin-4-ol is a quinoline derivative known for its unique chemical structure and diverse applications. Quinoline derivatives are significant in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s structure features a quinoline ring substituted with a methyl group at the second position and a nitro group at the sixth position, along with a hydroxyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroquinolin-4-ol typically involves the nitration of 2-methylquinolin-4-ol. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often include maintaining a low temperature to control the nitration process and prevent over-nitration .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs greener and more sustainable methods. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Methyl-6-aminoquinolin-4-ol.
Substitution: Ethers or esters of this compound.
Scientific Research Applications
2-Methyl-6-nitroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitroquinolin-4-ol involves its interaction with various molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antitumor effects. Additionally, the hydroxyl group can form hydrogen bonds with biological targets, enhancing its binding affinity .
Comparison with Similar Compounds
- 4-Methyl-6-nitroquinolin-2-ol
- 6-Nitroquinolin-4-ol
- 2-Methylquinolin-4-ol
Comparison: 2-Methyl-6-nitroquinolin-4-ol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to 4-Methyl-6-nitroquinolin-2-ol, the hydroxyl group at the fourth position in this compound enhances its ability to participate in hydrogen bonding, potentially increasing its biological activity .
Properties
IUPAC Name |
2-methyl-6-nitro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-10(13)8-5-7(12(14)15)2-3-9(8)11-6/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKUGPNJDSKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283188 | |
Record name | 2-methyl-6-nitroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-82-5, 112219-43-9 | |
Record name | NSC30292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-6-nitroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-6-NITRO-4(1H)-QUINOLONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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